molecular formula C24H28N2O2S B2981808 (4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1206999-74-7

(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2981808
CAS No.: 1206999-74-7
M. Wt: 408.56
InChI Key: MEMUUJHBZVCSLK-UHFFFAOYSA-N
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Description

The compound “(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone” is a structurally complex molecule featuring a piperazine core substituted with a 2-phenylcyclopropanecarbonyl group and a 1-(thiophen-2-yl)cyclopentyl moiety. Piperazine derivatives are widely recognized for their pharmacological versatility, often serving as key pharmacophores in drug discovery due to their ability to modulate receptor interactions and pharmacokinetic properties . The thiophene-containing cyclopentyl group introduces aromatic and electronic diversity, which could influence solubility and π-π stacking interactions in biological systems .

This suggests a plausible route for the target compound’s preparation through sequential amide bond formation between the piperazine backbone and the respective carbonyl-containing substituents.

Properties

IUPAC Name

(2-phenylcyclopropyl)-[4-(1-thiophen-2-ylcyclopentanecarbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2S/c27-22(20-17-19(20)18-7-2-1-3-8-18)25-12-14-26(15-13-25)23(28)24(10-4-5-11-24)21-9-6-16-29-21/h1-3,6-9,16,19-20H,4-5,10-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMUUJHBZVCSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Cyclopropane Moiety: This can be achieved through the cyclopropanation of a suitable alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Piperazine Derivatization: The piperazine ring can be introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with an appropriate electrophile.

    Thiophene Incorporation: The thiophene ring is often introduced through cross-coupling reactions such as the Suzuki or Stille coupling, using thiophene boronic acid or stannane derivatives.

    Final Assembly: The final step involves coupling the cyclopropane, piperazine, and thiophene fragments under conditions that promote the formation of the desired methanone linkage, often using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: N-substituted piperazine derivatives

Scientific Research Applications

(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive molecules.

    Biological Studies: The compound can be used as a probe to study receptor-ligand interactions and the mechanisms of drug action.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The exact mechanism of action of (4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes, affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound can be contextualized by comparing it to analogous piperazine derivatives documented in the literature. Below is a detailed analysis supported by a comparative table (Table 1).

Table 1: Structural and Functional Comparison of Piperazine-Based Methanones

Compound Name & Source Molecular Formula Key Substituents Reported Properties/Activities
Target Compound C₂₆H₂₇N₂O₂S - 2-Phenylcyclopropanecarbonyl
- 1-(Thiophen-2-yl)cyclopentyl
Inferred: Potential CNS or antimicrobial activity
1-(4-Chlorophenyl)cyclopropylmethanone C₁₄H₁₆ClN₂O - 4-Chlorophenylcyclopropyl Synthesized via Boc-piperazine coupling; structural analog for rigidity studies
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37) C₁₆H₁₆F₃N₂OS - Thiophen-2-yl
- 4-(Trifluoromethyl)phenyl
Synthesized for SAR studies; trifluoromethyl enhances lipophilicity
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone C₁₂H₁₄ClN₂O - Chloroethyl
- Phenylpiperazine
Antifungal, antibacterial applications; crystallography data
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone C₂₀H₂₁N₃O - Benzyl
- 1H-Indol-2-yl
Cataloged for screening; indole moiety may influence CNS targeting

Key Observations

Substituent Effects on Bioactivity :

  • The trifluoromethyl group in MK37 increases lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound’s cyclopropane and thiophene groups.
  • The chlorophenylcyclopropyl group in introduces halogen-mediated hydrophobic interactions, whereas the target compound’s unsubstituted phenylcyclopropane may prioritize aromatic stacking.

In contrast, the chloroethyl group in offers flexibility, which might reduce target specificity.

Electronic and Solubility Profiles :

  • The thiophene moiety in both the target compound and MK37 contributes to electron-rich aromatic systems, favoring interactions with enzymes or receptors requiring π-orbital overlap.
  • The benzyl-indole combination in introduces bulkier aromatic systems, likely reducing aqueous solubility compared to the target compound’s cyclopentyl-thiophene group.

Synthetic Methodologies :

  • All compounds employ piperazine as a scaffold, with coupling reactions (e.g., HOBt/TBTU in DMF) being a common synthetic strategy . Modifications at the carbonyl-linked substituents (e.g., cyclopropane vs. trifluoromethylphenyl) dictate reaction conditions and yields.

Research Implications

  • The target compound’s combination of cyclopropane rigidity and thiophene aromaticity positions it as a candidate for CNS or antimicrobial drug development, leveraging trends observed in similar derivatives .

Biological Activity

The compound (4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone , a complex organic molecule, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, synthesis routes, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O2SC_{20}H_{24}N_4O_2S, with a molecular weight of approximately 384.5 g/mol. The structure features a piperazine ring, a phenylcyclopropanecarbonyl group, and a thiophene-substituted cyclopentyl moiety, contributing to its diverse biological interactions.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. The piperazine moiety can form hydrogen bonds with polar residues in proteins, while the hydrophobic nature of the phenylcyclopropane group may enhance binding affinity. Additionally, the thiophene component may contribute to the compound's anticancer properties by interfering with microtubule dynamics, similar to other known antimitotic agents .

Biological Activity

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, studies on related piperazine derivatives have demonstrated their ability to sensitize cancer cells to apoptosis and induce mitotic arrest .
  • Antimicrobial Properties : Certain derivatives have exhibited antimicrobial effects, suggesting potential applications in treating infections.

Case Studies

  • Mitotic Arrest in Cancer Cells : A study on piperazine-based compounds revealed that they could significantly increase the sensitivity of colon cancer cells to apoptotic ligands, inducing mitotic arrest at low concentrations (ED50 ≈ 115 nm) while sparing normal cells . This finding highlights the potential therapeutic window for targeting cancer cells selectively.
  • Cell Cycle Analysis : In vitro studies demonstrated that compounds similar to this compound could induce G2/M phase cell cycle arrest in cancer cell lines, which is crucial for developing effective anticancer therapies .

Synthesis Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Ring : This can be achieved through nucleophilic substitution reactions involving dihaloalkanes and amines.
  • Cyclopropanation : The introduction of the phenylcyclopropane moiety is often accomplished using diazo compounds and transition metal catalysts.
  • Final Coupling : The final product is formed through coupling reactions under basic conditions with appropriate substrates .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AnticancerInduces mitotic arrest in colon cancer cells
AntimicrobialExhibits activity against various pathogens
Cell Cycle RegulationInduces G2/M phase arrest

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